molecular formula C14H10FN5O2 B11481113 2-Amino-5-(4-fluorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

2-Amino-5-(4-fluorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11481113
M. Wt: 299.26 g/mol
InChI Key: JXCDVECPYOJMPZ-UHFFFAOYSA-N
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Description

2-amino-5-(4-fluorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl cyanide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a dioxo group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-fluorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl cyanide typically involves multi-step organic reactions. One common method involves the condensation of a fluorophenyl-substituted amine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as zinc chloride, and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(4-fluorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of fluorophenyl-substituted compounds .

Mechanism of Action

The mechanism of action of 2-amino-5-(4-fluorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-5-(4-fluorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl cyanide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain molecular targets, while the dioxo and cyanide groups contribute to its reactivity and stability .

Properties

Molecular Formula

C14H10FN5O2

Molecular Weight

299.26 g/mol

IUPAC Name

2-amino-5-(4-fluorophenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C14H10FN5O2/c15-7-3-1-6(2-4-7)9-8(5-16)12(21)18-11-10(9)13(22)20-14(17)19-11/h1-4,8-9H,(H4,17,18,19,20,21,22)

InChI Key

JXCDVECPYOJMPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)NC3=C2C(=O)NC(=N3)N)C#N)F

Origin of Product

United States

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